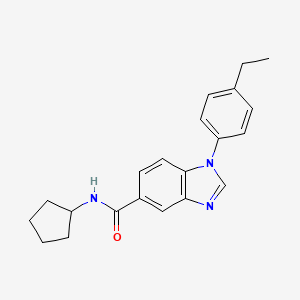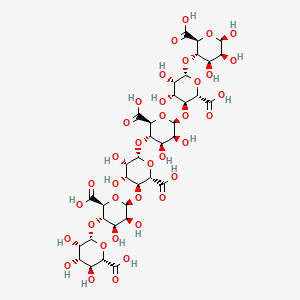
D-Hexamannuronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : D-Hexamannuronic acid is typically synthesized through the extraction of alginates from marine brown algae. The extraction process involves the use of chemical or enzymatic methods to isolate the alginate oligomers .
Industrial Production Methods: : Industrial production of this compound involves large-scale extraction from marine brown algae, followed by purification processes to obtain the desired oligomer. The production process is optimized to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: : D-Hexamannuronic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed: : The major products formed from these reactions include various derivatives of this compound, which can be used for further research and applications .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, D-Hexamannuronic acid is used as a model compound to study the properties and behavior of alginate oligomers .
Biology: : In biology, this compound is used to investigate the role of alginate oligomers in cellular processes and interactions .
Medicine: : In medicine, this compound is used in research related to pain management and vascular dementia. It has shown potential in modulating pain pathways and improving cognitive function in animal models .
Industry: : In the industrial sector, this compound is used in the production of biodegradable materials and as a component in various formulations .
Mecanismo De Acción
Mechanism of Action: : D-Hexamannuronic acid exerts its effects by interacting with specific molecular targets and pathways. It modulates the activity of certain enzymes and receptors involved in pain and cognitive function .
Molecular Targets and Pathways: : The primary molecular targets of this compound include enzymes involved in the synthesis and degradation of alginate oligomers, as well as receptors involved in pain and cognitive pathways .
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds: : D-Hexamannuronic acid is unique in its structure and properties compared to other alginate oligomers. It has a higher degree of polymerization and specific functional groups that confer unique biological activities .
List of Similar Compounds: : Similar compounds include D-Tetramannuronic acid, D-Pentamannuronic acid, D-Dimannuronic acid, D-Trimannuronic acid, D-Heptamannuronic acid, D-Octamannuronic acid, and D-Nonamannuronic acid .
Propiedades
Fórmula molecular |
C36H50O37 |
|---|---|
Peso molecular |
1074.8 g/mol |
Nombre IUPAC |
(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C36H50O37/c37-1-2(38)19(25(50)51)69-32(9(1)45)65-15-4(40)11(47)34(71-21(15)27(54)55)67-17-6(42)13(49)36(73-23(17)29(58)59)68-18-7(43)12(48)35(72-24(18)30(60)61)66-16-5(41)10(46)33(70-22(16)28(56)57)64-14-3(39)8(44)31(62)63-20(14)26(52)53/h1-24,31-49,62H,(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)/t1-,2-,3+,4+,5+,6+,7+,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,31+,32+,33+,34+,35+,36+/m0/s1 |
Clave InChI |
SAJWPTZTWGBOFP-RZGQGPSHSA-N |
SMILES isomérico |
[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@@H]3C(=O)O)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@@H]4C(=O)O)O[C@H]5[C@@H]([C@@H]([C@@H](O[C@@H]5C(=O)O)O[C@H]6[C@@H]([C@@H]([C@@H](O[C@@H]6C(=O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
SMILES canónico |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(C(C(OC5C(=O)O)OC6C(C(C(OC6C(=O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


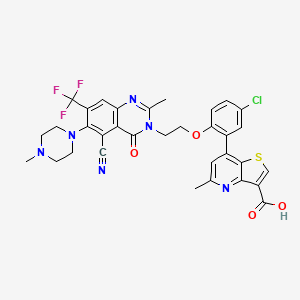
![1-(4-cyanophenyl)-N-(3-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12415435.png)
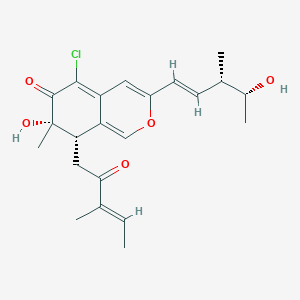
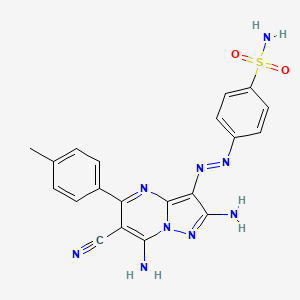

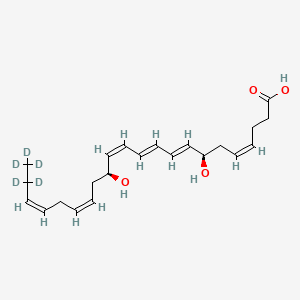

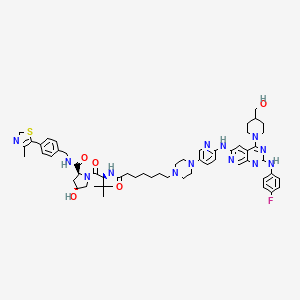
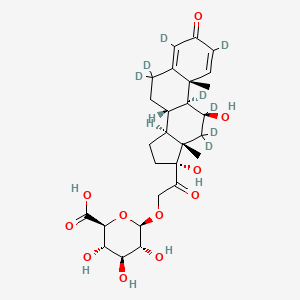
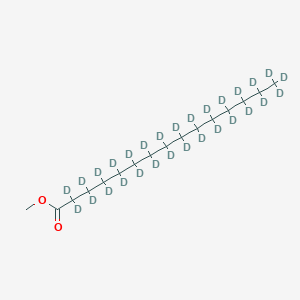
![5-[[1,3-bis[3-[6-[(3S,4S,5S,6S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]-2-[[3-[6-[(3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12415486.png)
![(7S,10S)-4,4-dimethyl-7-propan-2-yl-10-[(E)-4-sulfanylbut-1-enyl]-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-diene-2,5,8,12-tetrone](/img/structure/B12415500.png)
